molecular formula C9H17ClN2O B2373436 1-(Cyclobutylcarbonyl)piperazine hydrochloride CAS No. 1428443-87-1; 64579-67-5

1-(Cyclobutylcarbonyl)piperazine hydrochloride

Cat. No.: B2373436
CAS No.: 1428443-87-1; 64579-67-5
M. Wt: 204.7
InChI Key: YKEJFACBGALXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H17ClN2O. It is a white to yellow solid and is primarily used for research purposes . The compound is known for its unique structure, which includes a cyclobutyl group attached to a piperazine ring via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(piperazin-1-yl)methanone hydrochloride typically involves the reaction of cyclobutanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for cyclobutyl(piperazin-1-yl)methanone hydrochloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methylene derivatives .

Scientific Research Applications

1-(Cyclobutylcarbonyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclobutyl(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(piperazin-1-yl)methanone hydrochloride
  • Cyclohexyl(piperazin-1-yl)methanone hydrochloride
  • Cyclobutyl(piperazin-1-yl)methanone

Uniqueness

1-(Cyclobutylcarbonyl)piperazine hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclobutyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJFACBGALXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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